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Compound of Interest

Compound Name: 1-Chlorocyclohexene

Cat. No.: B1361362

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-
chlorocyclohexene, a valuable intermediate in organic synthesis. The following sections detail
the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with standardized experimental protocols for data acquisition. This document is intended for
researchers, scientists, and professionals in drug development and chemical research who
utilize spectroscopic techniques for structural elucidation and quality control.

Spectroscopic Data Summary

The spectroscopic data for 1-chlorocyclohexene (CsHoCl, Molecular Weight: 116.59 g/mol )
are summarized below. These data are essential for the structural verification and purity
assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1-
chlorocyclohexene.

1H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~5.9-6.1 Triplet 1H Vinylic Proton (H-2)
~2.2-24 Multiplet 2H Allylic Protons (H-6)
~2.0-2.2 Multiplet 2H Allylic Protons (H-3)
) Aliphatic Protons (H-4,
~1.6-1.8 Multiplet 4H

H-5)

Note: Predicted data is based on computational models and may vary from experimental

values.
13C NMR (Carbon-13) NMR Data

A 13C NMR spectrum was reportedly acquired on a Bruker AM-270 instrument. The expected

chemical shifts are as follows:

Chemical Shift (8) ppm Carbon Assignment
~130 - 135 C-1 (C-Cl)

~125- 130 C-2 (=CH)

~30-35 C-6 (-CH2-)

~25-30 C-3 (-CHz2-)

~20-25 C-4, C-5 (-CHz-)

Infrared (IR) Spectroscopy

The IR spectrum of 1-chlorocyclohexene reveals the presence of key functional groups.
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Wavenumber (cm~?) Intensity Assignment

~3050 - 3020 Medium =C-H Stretch

~2960 - 2850 Strong C-H Stretch (Aliphatic)

~1650 - 1630 Medium C=C Stretch

~1450 - 1430 Medium -CH:- Scissoring

~800 - 600 Strong C-CI Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of 1-chlorocyclohexene. The data presented is from Electron lonization (EI) mass

spectrometry.
m/z Relative Intensity Proposed Fragment
118/120 Moderate [M]* (Molecular lon, 3>CI37Cl)
82 High [M - HCI*
81 High [CeHo]*
79 Moderate [CeH7]*
53 High [CaHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of liquid 1-chlorocyclohexene is dissolved in ~0.6 mL of a
deuterated solvent (e.g., CDCIs).
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e The solution is transferred to a 5 mm NMR tube.

« A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for
chemical shift calibration (6 = 0.00 ppm).

Instrumentation and Data Acquisition:
o Spectrometer: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) is used.
e 'HNMR:

o Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

o Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise
ratio.

o Relaxation Delay: A delay of 1-2 seconds between scans is used.
e 1BC NMR:

o Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain
singlet peaks for each carbon.

o Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the
lower natural abundance of 3C.

o Relaxation Delay: A delay of 2-5 seconds is employed.

Infrared (IR) Spectroscopy

Sample Preparation:

o Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples like 1-
chlorocyclohexene. A single drop of the neat liquid is placed directly onto the ATR crystal
(e.g., diamond or zinc selenide).

Instrumentation and Data Acquisition:

o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
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» Mode: Attenuated Total Reflectance (ATR).

e Spectral Range: 4000 - 400 cm™1,

e Resolution: 4 cm~1.

e Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

e Background: A background spectrum of the clean, empty ATR crystal is recorded prior to
sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization:

* Inlet System: Gas Chromatography (GC) is typically used for the introduction of volatile liquid
samples like 1-chlorocyclohexene.

 lonization Source: Electron lonization (El) at 70 eV is the standard method for creating a
reproducible fragmentation pattern.

Instrumentation and Data Acquisition:
e Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
e GC Conditions:

o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Program: A temperature gradient is used, for example, starting at 50°C and ramping
to 250°C at 10°C/min.

e MS Conditions:
o Mass Range: m/z 35 - 300.

o Scan Rate: 2-3 scans per second.
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Visualizations

The following diagrams illustrate key experimental and logical workflows in the spectroscopic

analysis of 1-chlorocyclohexene.
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Spectroscopic analysis workflow for 1-chlorocyclohexene.
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Key fragmentation pathways of 1-chlorocyclohexene in EI-MS.

 To cite this document: BenchChem. [Spectroscopic Data Analysis of 1-Chlorocyclohexene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361362#1-chlorocyclohexene-spectroscopic-data-
analysis-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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